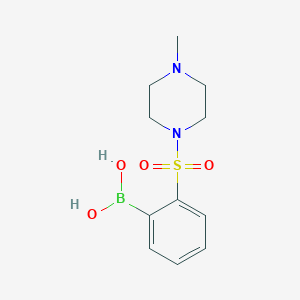
2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid
Overview
Description
2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid (MPSPBA) is a boronic acid derivative that has a wide range of applications in organic synthesis, biochemistry, and medicinal chemistry. It is a versatile reagent that is used in a variety of reactions, such as Suzuki-Miyaura and Sonogashira coupling reactions, and it has also been used as a catalyst for the synthesis of amides, esters, and other compounds. MPSPBA can also be used as a chelating agent for the preparation of metal complexes and as a ligand for the coordination of metals. In addition, the compound has been used in the preparation of biologically active compounds and as a starting material for medicinal agents.
Scientific Research Applications
Synthesis and Metabolism
- A study detailed the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rats, identifying multiple metabolites and highlighting the compound's potential in anticancer activity with low toxicity (Jiang et al., 2007).
Chemical Synthesis Enhancements
- Research on direct conversion of ortho-Allylphenol to its chlorosulfonyl derivative outlined a one-pot synthesis process, which could be relevant for synthesizing derivatives of 2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid (Qaisi et al., 2004).
Nucleophilic Substitution Reactions
- Another study demonstrated the synthesis of a pyridine-carbonitrile derivative through a nucleophilic substitution reaction involving 1-methylpiperazine, potentially applicable to similar compounds (Mishriky & Moustafa, 2013).
Catalytic Applications
- Investigations into 2,4-bis(trifluoromethyl)phenylboronic acid revealed its effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines, which might inform the use of related boronic acids in catalysis (Wang et al., 2018).
Photophysical Properties
- A study on DNA-binding dyes included derivatives of 4-methylpiperazin, showing potential applications in live cell imaging due to specific interactions with DNA base pairs (Wilson et al., 2013).
Material Synthesis
- Research on the synthesis of benzoxathiin derivatives utilized 4-methylpiperazin-1-ylsulfonyl derivatives, highlighting the role of such compounds in developing new materials (Kohara et al., 2002).
properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWGKWOHBFPQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
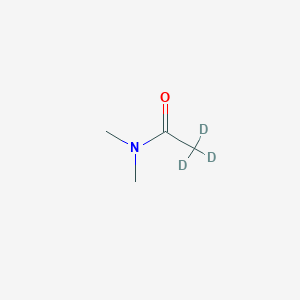
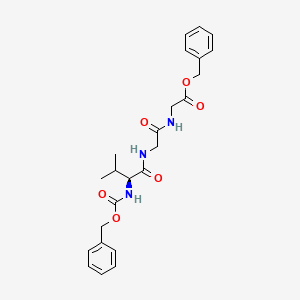
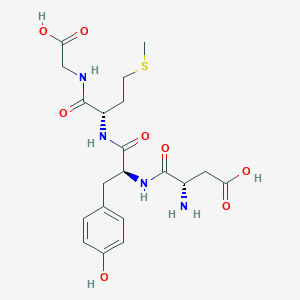
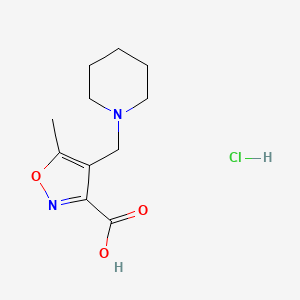
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)
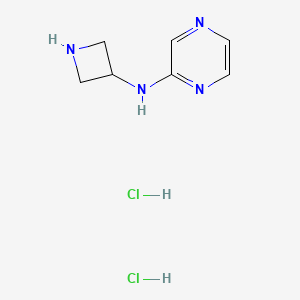
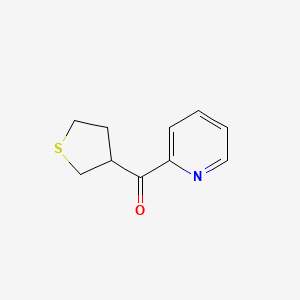
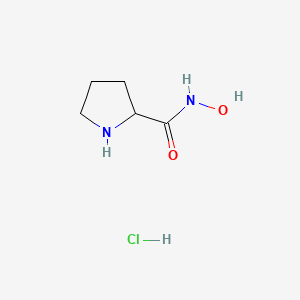
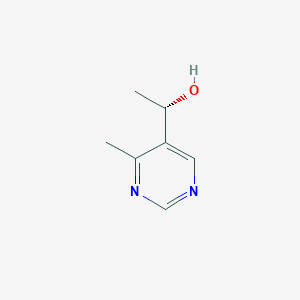
![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)

![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)